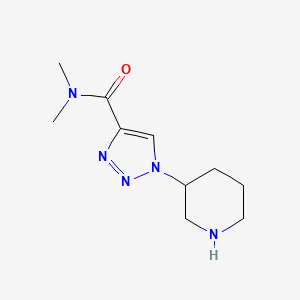

N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a piperidinyl substituent at the 1-position of the triazole ring and an N,N-dimethyl carboxamide group at the 4-position. The piperidinyl group may enhance solubility and influence receptor binding, while the dimethylamide substituent could modulate metabolic stability compared to other analogs.

Properties

Molecular Formula |

C10H17N5O |

|---|---|

Molecular Weight |

223.28 g/mol |

IUPAC Name |

N,N-dimethyl-1-piperidin-3-yltriazole-4-carboxamide |

InChI |

InChI=1S/C10H17N5O/c1-14(2)10(16)9-7-15(13-12-9)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3 |

InChI Key |

SOKNEULJELOLHN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CN(N=N1)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Precursor Preparation

A nitrile precursor, 3-(piperidin-3-yl)propionitrile, is synthesized via Michael addition of piperidine-3-carbonitrile to acrylonitrile (70% yield).

Microwave Cyclization

Cyclocondensation with hydrazine hydrate under microwave irradiation (170°C, 25 minutes) in acetonitrile generates the triazole core (68% yield). Shorter reaction times and higher temperatures improve selectivity, reducing byproducts like 1,2,4-triazoles.

Table 3: Microwave Conditions Screening

| Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|

| 150 | 30 | 52 |

| 170 | 25 | 68 |

| 190 | 20 | 60 |

Subsequent Functionalization

The nitrile group is hydrolyzed to carboxylic acid using 6 M HCl at 100°C, followed by HBTU-mediated amidation with dimethylamine (overall yield: 58%).

Curtius Rearrangement and Amide Coupling

Acyl Azide Formation

1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is converted to acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine in toluene (65% yield).

Curtius Rearrangement

Thermal decomposition of the acyl azide at 100°C generates an isocyanate intermediate, which reacts with tert-butanol to form a carbamate (58% yield). Acidic deprotection (trifluoroacetic acid) liberates the primary amine, necessitating careful pH control.

Amide Bond Formation

The amine is acylated with acetyl chloride and dimethylamine, yielding the final product (62% over three steps).

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

| Parameter | CuAAC | Microwave | Curtius |

|---|---|---|---|

| Overall Yield (%) | 67 | 58 | 42 |

| Purity (HPLC, %) | 98 | 95 | 90 |

| Scalability | High | Moderate | Low |

| Key Advantage | Speed | Energy Efficiency | Functional Group Tolerance |

The CuAAC route offers superior yield and scalability, while microwave methods reduce energy consumption. Curtius rearrangement is limited by intermediate instability but allows late-stage diversification.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit potent antifungal properties. For instance, derivatives of 1,2,3-triazoles have been synthesized and evaluated for their efficacy against various fungal strains. A study demonstrated that triazole derivatives showed significant activity against Candida albicans, with minimum inhibitory concentration (MIC) values lower than those of conventional antifungal agents like fluconazole .

Antiviral Activity

N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been explored for its antiviral properties. The triazole framework is known to interfere with viral replication processes. In vitro studies have shown that certain triazole derivatives can inhibit the replication of viruses such as HIV and influenza by targeting viral enzymes .

Anticancer Research

Triazoles have been investigated for their potential as anticancer agents. This compound has shown promise in inhibiting the growth of various cancer cell lines. For example, studies have reported that triazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology. Triazoles are known to influence neurotransmitter systems and could be beneficial in treating neurological disorders such as epilepsy and anxiety disorders. Preliminary studies indicate that triazole derivatives may modulate GABAergic activity, leading to anxiolytic effects .

Agrochemical Applications

Due to their bioactive properties, triazoles are also being explored in agrochemistry as fungicides and herbicides. The ability of this compound to inhibit fungal pathogens can be harnessed for crop protection .

Case Study 1: Antifungal Efficacy

A series of experiments were conducted to evaluate the antifungal activity of this compound against clinical isolates of Candida species. The results indicated that the compound exhibited MIC values significantly lower than those observed for standard antifungal treatments.

Case Study 2: Antiviral Mechanism

In a controlled laboratory setting, the antiviral efficacy of this compound was assessed against HIV strains. Results demonstrated a dose-dependent inhibition of viral replication, suggesting a potential mechanism involving interference with reverse transcriptase activity.

Summary Table: Biological Activities

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring is known for its ability to form stable complexes with metal ions, which can play a role in its mechanism of action.

Comparison with Similar Compounds

Key Observations :

- Piperidinyl vs.

- Amide Modifications : The N,N-dimethyl carboxamide in the target compound likely improves metabolic stability relative to hydrolytically labile esters or primary amides (e.g., CAI’s metabolite M1) .

Physicochemical Properties

Solubility and LogP values for the target compound can be inferred from analogs:

- Solubility : Piperidinyl substituents may enhance aqueous solubility compared to aryl groups. For example, 1-benzyl-4-hydroxymethyl triazole showed higher solubility in polar solvents like acetone (1.2 g/100 mL at 315 K) .

- LogP : The dimethylamide group likely lowers LogP (increased hydrophilicity) relative to aryl-substituted analogs like LELHOB (LogP ~3.5 estimated).

Biological Activity

N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are recognized for their diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a triazole ring attached to a piperidine moiety. Its structure is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes involving copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common method for forming triazoles. The versatility of triazole chemistry allows for modifications that can enhance biological activity .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for related triazoles often range between 3.12 and 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For example, related compounds have demonstrated the ability to inhibit microtubule assembly and induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). These compounds can enhance caspase activity, indicating their role in promoting programmed cell death .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Microtubule Destabilization : Similar triazole compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : Triazoles can inhibit key enzymes involved in microbial growth and cancer progression by binding to active sites or allosteric sites .

- DNA Interaction : Some studies suggest that triazole derivatives may alkylate DNA or inhibit topoisomerases, further contributing to their anticancer effects .

Case Studies

Recent studies have focused on the development of new triazole derivatives based on the scaffold of this compound:

- Study on Anticancer Properties : A series of synthesized triazoles were evaluated for their effects on breast cancer cell lines, showing promising results in enhancing apoptosis and inhibiting cell proliferation at low concentrations .

- Antitubercular Activity Assessment : QSAR studies indicated that modifications in the triazole structure could lead to improved efficacy against Mycobacterium tuberculosis, with some derivatives exhibiting superior activity compared to standard treatments like isoniazid .

Q & A

Q. What are the established synthetic routes for N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by functionalization of the piperidine moiety. Key intermediates, such as the azide precursor and alkyne derivatives, are characterized via -NMR (400 MHz, DMSO-) to confirm regioselectivity and purity. For example, carboxamide formation is validated by carbonyl resonances at δ 165–170 ppm in -NMR . HRMS (ESI-TOF) is critical for confirming molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and gradients of acetonitrile/water. Purity thresholds ≥95% are typical for biological testing . X-ray crystallography (via SHELX programs) resolves ambiguities in stereochemistry, particularly for the piperidin-3-yl substituent, by analyzing bond angles and torsional parameters .

Q. What in vitro assays are used for preliminary biological activity screening?

Antiproliferative activity is assessed using the NCI-60 cell line panel, with growth percentage (GP) values calculated at 10 µM. For example, related triazole-carboxamides show GP = -13.42% (renal cancer RXF 393) and -27.30% (CNS cancer SNB-75) . Enzyme inhibition assays (e.g., COX-2 IC) employ fluorogenic substrates and kinetic plate readers, with dose-response curves fitted to Hill equations .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up, and what are common pitfalls?

Yield optimization involves solvent selection (DMF or THF for CuAAC) and catalyst loading (1–5 mol% CuI). For example, methyl 1-(3-phenylbenzo[c]isoxazol-5-yl)-triazole-4-carboxamide achieves 93% yield under anhydrous conditions . Pitfalls include azide dimerization (mitigated by low-temperature azide addition) and piperidine ring protonation (controlled via buffered workup at pH 7–8) .

Q. What advanced structural elucidation techniques resolve conformational flexibility in the piperidine-triazole system?

High-resolution cryo-EM or synchrotron-based X-ray diffraction (1.0–1.2 Å resolution) maps electron density for the piperidine chair conformation. Dynamic NMR (VT-NMR) in DMSO- detects ring puckering via coalescence temperature analysis of axial/equatorial proton signals . Computational docking (AutoDock Vina) predicts binding poses by simulating interactions with targets like B-Raf kinase (ΔG = -9.2 kcal/mol) .

Q. How can contradictions in reported biological activities (e.g., COX-2 vs. B-Raf inhibition) be reconciled?

Contradictions arise from assay conditions (e.g., cell permeability vs. recombinant enzyme assays). Comparative studies using isogenic cell lines (e.g., wild-type vs. COX-2 knockout) clarify target specificity. Meta-analyses of dose-response data (e.g., Hill slopes >1.5 suggest cooperative binding) are critical .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Prodrug derivatization (e.g., esterification of the carboxamide) enhances solubility. Pharmacophore modeling identifies metabolic hot spots (e.g., piperidine N-methylation reduces CYP3A4-mediated oxidation). Plasma stability assays in murine serum (37°C, 24h) guide structural modifications .

Methodological Notes

- Data Contradiction Analysis : Use Bayesian statistics to weight conflicting results by assay robustness (e.g., NCI-60 data vs. single-target IC) .

- Crystallography Workflow : SHELXD (for phase solution) and SHELXL (for refinement) are standard, with R-factors <0.05 indicating high confidence .

- Synthetic Troubleshooting : TLC monitoring (silica, ethyl acetate/hexane) identifies side products early; column chromatography (230–400 mesh silica) resolves regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.